CNX-2006

Catalog No.
S547929
CAS No.
M.F
C26H27F4N7O2
M. Wt
545.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-2006

Product Name

CNX-2006

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C26H27F4N7O2

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CNX2006; CNX 2006; CNX-2006.

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Description

The exact mass of the compound N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is 545.21624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibitors: The molecule contains an acrylamide group, a common functional group found in many kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer and other diseases . N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide might be investigated for its ability to inhibit specific kinases.
  • Medicinal Chemistry: The presence of the fluoroethyl group and the trifluoromethyl group suggests potential efforts to improve drug properties like bioavailability and metabolic stability . Research might explore how these groups affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

545.21623578 g/mol

Monoisotopic Mass

545.21623578 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types